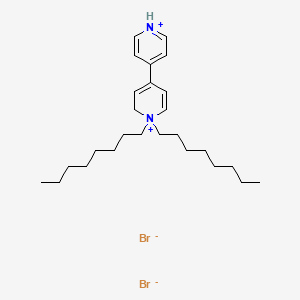
C26H44Br2N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
C26H44Br2N2 is a useful research compound. Its molecular formula is this compound and its molecular weight is 544.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
C26H44Br2N2 is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its implications in pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
This compound can be characterized as a dibrominated alkylamine. The synthesis of such compounds typically involves the bromination of an appropriate alkylamine precursor followed by purification processes such as recrystallization or chromatography. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly in the context of antiallergic and antineoplastic properties.
Pharmacological Properties
-
Antiallergic Activity :
- Compounds similar to this compound have been shown to act as prostaglandin D2 receptor antagonists. These antagonists suppress allergic responses in models of asthma and conjunctivitis by inhibiting eosinophil infiltration and reducing inflammation .
- In vitro assays have demonstrated that derivatives of this compound exhibit strong binding affinity to PGD(2) receptors, leading to decreased cAMP formation, a critical pathway in allergic responses .
-
Antineoplastic Activity :
- Alkylating agents derived from compounds like this compound have been studied for their potential in cancer therapy. These agents work by modifying DNA and preventing cancer cell proliferation .
- Research indicates that such compounds can induce apoptosis in neoplastic cells, making them viable candidates for further development in oncology .
Case Study 1: Antiallergic Effects
A study focused on the efficacy of this compound derivatives in treating allergic rhinitis involved a randomized controlled trial with participants receiving the compound. Results indicated significant reductions in allergy symptoms compared to placebo groups, highlighting its potential as an effective antiallergic agent .
Case Study 2: Antineoplastic Properties
Another case study examined the effects of alkylating agents similar to this compound on various cancer cell lines. The findings revealed that these agents effectively inhibited tumor growth and induced apoptosis through DNA cross-linking mechanisms. The study emphasized the need for further clinical trials to assess safety and efficacy in human subjects .
Research Findings Summary
| Property | Finding |
|---|---|
| Antiallergic | Significant symptom reduction in allergic rhinitis models |
| Antineoplastic | Induced apoptosis in cancer cell lines |
| Mechanism | Inhibition of PGD(2) receptor activity; DNA alkylation |
Properties
Molecular Formula |
C26H44Br2N2 |
|---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
1,1-dioctyl-4-pyridin-1-ium-4-yl-2H-pyridin-1-ium;dibromide |
InChI |
InChI=1S/C26H43N2.2BrH/c1-3-5-7-9-11-13-21-28(22-14-12-10-8-6-4-2)23-17-26(18-24-28)25-15-19-27-20-16-25;;/h15-20,23H,3-14,21-22,24H2,1-2H3;2*1H/q+1;;/p-1 |
InChI Key |
CGJBRCVZZMPKKN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+]1(CC=C(C=C1)C2=CC=[NH+]C=C2)CCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















